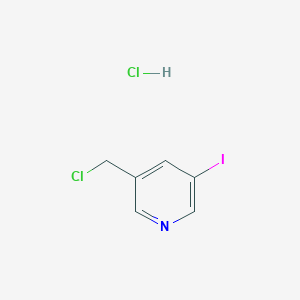

3-Chloromethyl-5-iodo-pyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-iodopyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIXOQERHWQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640076 | |

| Record name | 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879326-79-1 | |

| Record name | Pyridine, 3-(chloromethyl)-5-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 3-Chloromethyl-5-iodo-pyridine hydrochloride

An In-depth Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This compound is a specialized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a trifunctional building block, it incorporates a pyridine core, a reactive chloromethyl group, and a versatile iodo-substituent. This combination allows for sequential, site-selective modifications, making it a valuable scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, outlines a logical synthetic pathway with mechanistic considerations, discusses methods for its characterization, and explores its strategic applications in the development of novel therapeutics. Safety protocols and handling procedures are also detailed to ensure its proper use in a research setting.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its effective use in synthesis. The hydrochloride salt form enhances its stability and improves its handling properties as a solid, compared to the free base.

-

IUPAC Name: 3-(chloromethyl)-5-iodopyridine;hydrochloride

-

CAS Number: 879326-79-1[1]

-

Molecular Formula: C₆H₆Cl₂IN[1]

-

Molecular Weight: 289.93 g/mol [1]

The structure possesses three key features:

-

Pyridine Ring: A core aromatic heterocycle prevalent in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its contribution to aqueous solubility.[2][3]

-

Chloromethyl Group (-CH₂Cl): An electrophilic moiety at the 3-position, which serves as a reactive handle for introducing nucleophiles.

-

Iodo Group (-I): Located at the 5-position, this halogen is an excellent leaving group and a versatile anchor for transition-metal-catalyzed cross-coupling reactions.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| Physical State | Solid | Expected for hydrochloride salts. |

| Storage | Store in a cool, dry, well-ventilated area. | [4] Recommended for chlorinated pyridine hydrochlorides. |

| Purity | Typically >95% | Available from commercial suppliers.[1] |

| SMILES | C1=C(C=NC=C1I)CCl.Cl | Isomeric SMILES representation. |

| InChI Key | MGLHBJMGHXZHPU-UHFFFAOYSA-N | Generated from structure. |

Synthesis and Mechanistic Insights

While specific preparations for this exact molecule are proprietary, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. A plausible multi-step synthesis starting from 3,5-dibromopyridine is outlined below. This approach is chosen for the commercial availability of the starting material and the high-yielding nature of the proposed transformations.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formylation of 3,5-Dibromopyridine

-

Rationale: A selective lithium-halogen exchange at the more accessible 3-position, followed by quenching with an electrophile (DMF), introduces the formyl group. The low temperature (-78°C) is critical to prevent side reactions.

-

Procedure:

-

Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour.

-

Add N,N-dimethylformamide (DMF) (1.2 eq) and stir for an additional 2 hours at -78°C.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield 3-bromo-5-formylpyridine.

-

Step 2: Reduction to (5-Bromo-pyridin-3-yl)methanol

-

Rationale: Sodium borohydride is a mild and selective reducing agent for converting aldehydes to primary alcohols without affecting the pyridine ring or the bromo-substituent.

-

Procedure:

-

Dissolve 3-bromo-5-formylpyridine (1.0 eq) in methanol (MeOH).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate and purify to obtain the alcohol.

-

Step 3: Halogen Exchange to (5-Iodo-pyridin-3-yl)methanol

-

Rationale: A copper-catalyzed Finkelstein reaction is an effective method for converting an aryl bromide to an aryl iodide. The use of a ligand like N,N'-dimethylethylenediamine accelerates the catalytic cycle.

-

Procedure:

-

To a reaction vessel, add (5-bromo-pyridin-3-yl)methanol (1.0 eq), sodium iodide (NaI) (2.0 eq), copper(I) iodide (CuI) (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).

-

Add anhydrous dioxane as the solvent and degas the mixture.

-

Heat the reaction to 110°C and stir for 12-24 hours.

-

After cooling, dilute with water and extract with ethyl acetate. Purify by chromatography.

-

Step 4: Chlorination and Salt Formation

-

Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting alcohols to alkyl chlorides via an Sₙi or Sₙ2 mechanism.[5] Subsequent treatment with HCl provides the stable hydrochloride salt.

-

Procedure:

-

Dissolve (5-iodo-pyridin-3-yl)methanol (1.0 eq) in an inert solvent like toluene.

-

Slowly add thionyl chloride (1.2 eq) at 0°C.[5]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Evaporate the solvent and excess thionyl chloride.

-

Redissolve the crude product in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.

-

Spectroscopic Characterization

To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would provide unambiguous structural confirmation.[6][7]

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm for pyridine salts). The protons at positions 2, 4, and 6 will each appear as singlets or narrow doublets due to minimal coupling.

-

Chloromethyl Protons (-CH₂Cl): A characteristic singlet around δ 4.5-5.0 ppm.

-

N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of a pyridinium proton.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Five signals are expected for the pyridine ring carbons and one for the chloromethyl carbon. The carbon bearing the iodine will be shifted upfield compared to a C-H carbon, while the carbons adjacent to the nitrogen will be downfield.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) would show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 253.9, corresponding to the C₆H₆ClIN⁺ species. The isotopic pattern would be characteristic of a molecule containing one chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

Key stretches would include C-H (aromatic and aliphatic), C=N and C=C (pyridine ring), and a C-Cl stretch.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its capacity as a versatile building block for creating libraries of complex molecules.[2][8][9][10] The orthogonal reactivity of its functional groups allows for a programmed and selective synthetic strategy.

Caption: Orthogonal reactivity of this compound in synthesis.

-

Modification at the 5-Position (Iodo Group): The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl moieties, which can be further functionalized.

-

Heck Coupling: Forms new carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: Creates C-N bonds to introduce amines.

-

-

Modification at the 3-Position (Chloromethyl Group): The benzylic-like chloride is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles.

-

Amines: Forms secondary or tertiary amines, linking the pyridine core to other fragments.

-

Thiols: Creates thioethers.

-

Alcohols/Phenols: Generates ethers.

-

Cyanide: Introduces a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

This dual reactivity allows chemists to first build complexity at the 5-position via robust cross-coupling chemistry and then use the chloromethyl handle to attach the resulting scaffold to another part of the target molecule, or vice-versa. This strategic flexibility is invaluable in modern drug design.[11]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. While specific data for this compound is limited, information from structurally similar compounds provides a strong basis for safety protocols.[4][12]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Harmful): Harmful if swallowed.[4][13]

-

Skin Corrosion/Irritation (Causes skin irritation): May cause irritation or burns upon contact.[4][13]

-

Serious Eye Damage/Irritation (Causes serious eye irritation/damage): Risk of serious damage to eyes.[4][13]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Table 2: Recommended Handling and Safety Procedures

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13] |

| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or fumes.[4][12] |

| Handling | Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4][12] |

| Storage | Keep the container tightly sealed in a cool, dry, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and strong bases. |

| Spill Response | In case of a spill, wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4][12] |

| First Aid | If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13] |

Conclusion

This compound is a high-value synthetic intermediate designed for the complex demands of modern medicinal chemistry. Its trifunctional nature provides chemists with a powerful tool for building molecular diversity through selective and orthogonal chemical transformations. By understanding its properties, synthesis, and reactivity, researchers can leverage this building block to accelerate the discovery and development of next-generation pharmaceuticals. Adherence to strict safety protocols is paramount to ensure its responsible and effective use in the laboratory.

References

- 1. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. jelsciences.com [jelsciences.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. uprm.edu [uprm.edu]

An In-depth Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride

CAS Number: 879326-79-1

This technical guide provides a comprehensive overview of 3-Chloromethyl-5-iodo-pyridine hydrochloride, a key intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogues and information available from commercial suppliers. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

| Property | Value | Source |

| CAS Number | 879326-79-1 | Commercial Suppliers[1] |

| Molecular Formula | C₆H₆Cl₂IN | PubChem |

| Molecular Weight | 289.93 g/mol | PubChem |

| InChI Key | BKXIXOQERHWQPJ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| SMILES String | Cl.ClCc1cncc(I)c1 | Sigma-Aldrich[2] |

| Physical Form | Solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred from related compounds[3] |

| Melting Point | Not available |

Note: Some physical properties are predicted based on the non-iodinated analogue, 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4).

Synthesis

A plausible synthetic route, adapted from the synthesis of 3-(chloromethyl)pyridine hydrochloride, is as follows:

Experimental Protocol: A Representative Synthesis

-

Oxidation of the Precursor: The synthesis can commence with a suitable precursor such as 3-methyl-5-iodopyridine. This starting material would undergo oxidation to form 5-iodonicotinic acid.

-

Esterification: The resulting carboxylic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to yield methyl 5-iodonicotinate.

-

Reduction to the Alcohol: The ester is subsequently reduced to the corresponding alcohol, (5-iodopyridin-3-yl)methanol, using a suitable reducing agent like sodium borohydride.

-

Chlorination to the Final Product: The final step is the chlorination of the alcohol to the desired 3-Chloromethyl-5-iodo-pyridine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This is a critical step and is often achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Detailed Experimental Protocol for the Chlorination Step (Adapted from a similar synthesis):

-

Materials:

-

(5-iodopyridin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Toluene)

-

Anhydrous HCl (gas or in a suitable solvent)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-iodopyridin-3-yl)methanol in the anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a stoichiometric excess of thionyl chloride dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the excess thionyl chloride by slow addition of a suitable reagent (e.g., ice-cold water or a saturated sodium bicarbonate solution), ensuring adequate cooling and ventilation due to the vigorous reaction and release of SO₂ and HCl gases.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-chloromethyl-5-iodopyridine.

-

Dissolve the crude product in a suitable anhydrous solvent and bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or dioxane, to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound.

-

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for benzene rings and their capacity to form hydrogen bonds, which can enhance binding to biological targets. The chloromethyl group in this compound is a reactive handle that allows for the facile introduction of the pyridine core into larger molecules through nucleophilic substitution reactions. The iodine atom provides a site for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Sonogashira couplings, enabling the synthesis of a diverse library of compounds for drug discovery.

While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. Based on the safety data for the closely related 3-(Chloromethyl)pyridine hydrochloride, the following hazards should be considered:

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H410: Very toxic to aquatic life with long lasting effects.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Visualized Workflows and Pathways

To illustrate the utility of this compound in synthetic chemistry, the following diagrams, generated using the DOT language, depict a general synthetic pathway and a typical experimental workflow for its use.

Caption: A generalized synthetic pathway for this compound.

Caption: A typical experimental workflow for using the compound in a nucleophilic substitution reaction.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Chloromethyl-5-iodo-pyridine Hydrochloride

This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable building block in pharmaceutical and chemical research. Due to the absence of a single, unified published method, this guide proposes a logical, multi-step synthesis based on established chemical transformations for similar pyridine derivatives. The proposed pathway prioritizes chemical efficiency and safety.

Introduction

This compound is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridine core is a common scaffold in numerous biologically active molecules. The presence of a reactive chloromethyl group at the 3-position allows for facile nucleophilic substitution, enabling the connection to various molecular fragments. The iodo-substituent at the 5-position provides a site for further functionalization, typically through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent reactions.

Proposed Synthetic Pathway

The most chemically sound approach to synthesizing this compound involves a three-step process starting from 5-iodopyridine-3-carboxylic acid. This strategy introduces the sensitive chloromethyl group in the final step, thereby avoiding potential side reactions.

The overall synthetic transformation is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Reduction of 5-Iodopyridine-3-carboxylic acid to 3-Hydroxymethyl-5-iodopyridine

The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol. Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) or borane complexes.

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (1.1 to 1.5 molar equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 5-iodopyridine-3-carboxylic acid (1.0 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

Filter the resulting solid (aluminium salts) through a pad of celite and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-Hydroxymethyl-5-iodopyridine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Chlorination of 3-Hydroxymethyl-5-iodopyridine to 3-Chloromethyl-5-iodopyridine hydrochloride

The final step involves the conversion of the primary alcohol to the corresponding chloromethyl derivative and its subsequent formation into a hydrochloride salt. Thionyl chloride (SOCl₂) is a suitable reagent for this transformation as it produces gaseous byproducts that are easily removed.[1]

Protocol:

-

In a well-ventilated fume hood, place 3-Hydroxymethyl-5-iodopyridine (1.0 molar equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an inert solvent such as toluene or dichloromethane.[1]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.3 molar equivalents) dropwise to the stirred solution.[2] The reaction is exothermic and generates HCl gas.

-

After the addition, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The product, 3-Chloromethyl-5-iodopyridine hydrochloride, will typically precipitate from the reaction mixture as a solid.

-

Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the proposed synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Iodopyridine-3-carboxylic acid | C₆H₄INO₂ | 249.01 | 78686-82-5 |

| 3-Hydroxymethyl-5-iodopyridine | C₆H₆INO | 235.02 | 205662-79-1 |

| 3-Chloromethyl-5-iodopyridine hydrochloride | C₆H₅ClIN · HCl | 292.38 | 879326-79-1[3] |

| Reaction Step | Starting Material | Reagents | Product | Typical Yield | Purity Assessment |

| 1 | 5-Iodopyridine-3-carboxylic acid | 1. LiAlH₄2. H₂O, NaOH(aq) | 3-Hydroxymethyl-5-iodopyridine | 80-90% | TLC, ¹H NMR, ¹³C NMR |

| 2 | 3-Hydroxymethyl-5-iodopyridine | SOCl₂ | 3-Chloromethyl-5-iodopyridine hydrochloride | 85-95% | Melting Point, ¹H NMR, ¹³C NMR, Elemental Analysis |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Lithium aluminium hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.

-

Thionyl chloride (SOCl₂): is a corrosive and toxic liquid that reacts with moisture to release HCl and SO₂ gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Hydrogen chloride (HCl) gas: is generated during the chlorination step. Ensure adequate ventilation to prevent inhalation.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

This guide provides a robust and well-reasoned synthetic approach to this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.

References

- 1. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 3. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]

In-depth Technical Guide: 3-Chloromethyl-5-iodo-pyridine Hydrochloride

Notice: Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is currently no publicly available information detailing the mechanism of action, specific biological activities, or defined molecular targets for 3-Chloromethyl-5-iodo-pyridine hydrochloride.

While information regarding the synthesis and chemical properties of this compound and its structural analogs is accessible, extensive searches have not yielded any studies describing its pharmacological effects, signaling pathway interactions, or quantitative biological data such as IC50 or Ki values. The primary context in which this compound appears is as a chemical intermediate in synthetic organic chemistry.

Due to the absence of this fundamental biological information, it is not possible to provide an in-depth technical guide on its mechanism of action as requested. The creation of data tables summarizing quantitative data, detailed experimental protocols for biological assays, and visualizations of signaling pathways is therefore unachievable at this time.

Further research and biological screening would be required to elucidate the potential pharmacological profile of this compound. Researchers and drug development professionals interested in this molecule would need to undertake initial studies to determine its biological effects.

General Information and Chemical Properties

While a detailed biological profile is unavailable, basic chemical information for related compounds can be referenced from public chemical databases. For instance, 3-iodopyridine is a known halogenated heterocyclic compound used as a building block in the synthesis of more complex molecules.[1] Similarly, various chloromethylpyridine derivatives are recognized as important intermediates in the production of pharmaceuticals and agrochemicals.[2][3]

Table 1: Chemical Identification of Related Compounds

| Compound Name | Molecular Formula | CAS Number |

| 3-Iodopyridine | C5H4IN | 1120-90-7[4] |

| 3-Chloro-5-iodopyridine | C5H3ClIN | 77332-90-2 |

| 2-Chloro-5-iodopyridine | C5H3ClIN | 69045-79-0[5] |

| 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | 1007089-84-0[6] |

Potential for Future Research

Given the reactive nature of the chloromethyl group and the potential for the pyridine ring and iodine substituent to interact with biological targets, this compound could warrant investigation for various biological activities. A logical workflow for initiating such research is proposed below.

References

- 1. chempanda.com [chempanda.com]

- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 3. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]

- 4. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]

- 6. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 3-Chloromethyl-5-iodo-pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethyl-5-iodo-pyridine hydrochloride is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates two distinct reactive centers: a chloromethyl group at the 3-position, amenable to nucleophilic substitution, and an iodine atom at the 5-position, which is a prime substrate for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse molecular fragments, making it a valuable building block for the synthesis of complex pyridine-based scaffolds and potential drug candidates. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Chemical Properties and Reactivity Overview

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing effect of the pyridine nitrogen atom influences the reactivity of both the chloromethyl and iodo groups.

-

3-Chloromethyl Group: This benzylic-like halide is susceptible to nucleophilic attack by a variety of nucleophiles via an SN2 mechanism. The reaction involves the displacement of the chloride ion by nucleophiles such as amines, thiols, and alkoxides.

-

5-Iodo Group: The carbon-iodine bond on the pyridine ring is a classic handle for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this position ideal for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The presence of these two distinct reactive sites offers the potential for orthogonal chemical modifications, enabling the construction of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

The iodo-substituent at the 5-position of the pyridine ring is a versatile functional group for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the synthesis of biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The general reactivity of iodo-pyridines in Suzuki coupling is well-established.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

Note: This is a representative protocol based on the Suzuki-Miyaura coupling of analogous halopyridines. Optimization may be required for this compound.

To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added. The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), is then added under the inert atmosphere. The reaction mixture is heated to 80-100 °C and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Halopyridines

The following table summarizes representative yields for the Suzuki-Miyaura coupling of halopyridines with various arylboronic acids under palladium catalysis.

| Entry | Halopyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 |

| 2 | 2,3,5-trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 |

| 3 | 2,3,5-trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |

| 4 | 5-bromo-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 88 |

Data is for analogous compounds and serves as a reference for expected reactivity.

Nucleophilic Substitution Reactions at the 3-Chloromethyl Group

The chloromethyl group at the 3-position of the pyridine ring is an excellent electrophilic site for SN2 reactions. This allows for the introduction of a wide range of functionalities through reaction with various nucleophiles.

dot

Caption: General mechanism of the Sₙ2 reaction at the chloromethyl group.

Reaction with Amine Nucleophiles

Primary and secondary amines are common nucleophiles for the substitution of the chloromethyl group, leading to the formation of aminomethyl-pyridine derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Reaction with a Secondary Amine (Representative)

Note: This is a representative protocol based on the reaction of analogous chloromethyl-pyridines. Optimization may be required.

In a round-bottom flask, this compound (1.0 eq) is dissolved or suspended in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF). A base, for example, potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq), is added to neutralize the hydrochloride salt and the HCl generated during the reaction. The amine nucleophile (e.g., morpholine, piperidine) (1.2 eq) is then added. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.

Data Presentation: Nucleophilic Substitution with Amines

The following table presents representative data for the reaction of a similar substrate, 4-(chloromethyl)-2-fluoropyridine, with various amine nucleophiles.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Predicted Yield (%) |

| 1 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((2-Fluoropyridin-4-yl)methyl)morpholine | 70-85 |

| 2 | Aniline | Et₃N | Dioxane | 100 | 24 | N-((2-Fluoropyridin-4-yl)methyl)aniline | 60-75 |

Data is for an analogous compound and serves as a reference for expected reactivity.

Regioselective Functionalization Strategy

The differential reactivity of the two functional groups in this compound allows for a regioselective and sequential functionalization strategy. Typically, the more robust palladium-catalyzed cross-coupling at the iodo-position is performed first, followed by the nucleophilic substitution at the more sensitive chloromethyl group. This approach avoids potential complications of the nucleophile coordinating to the palladium catalyst or reacting with the starting material under the conditions of the cross-coupling reaction.

dot

Caption: A typical workflow for the sequential functionalization.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its two distinct reactive sites, the 5-iodo and 3-chloromethyl groups, allow for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling and nucleophilic substitution reactions, respectively. This guide provides a comprehensive overview of its reactivity, along with representative experimental protocols and data, to aid researchers and drug development professionals in the strategic design and synthesis of novel pyridine-based compounds. Careful selection of reaction conditions and synthetic sequence is crucial for achieving the desired regioselectivity and maximizing yields in the elaboration of this important synthetic intermediate.

An In-depth Technical Guide to Key Intermediates from 3-Chloromethyl-5-iodo-pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloromethyl-5-iodo-pyridine hydrochloride is a versatile bifunctional building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chloromethyl group at the 3-position and an iodo substituent at the 5-position, allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the key chemical transformations of this intermediate, focusing on nucleophilic substitution at the chloromethyl group and palladium-catalyzed cross-coupling reactions at the iodo position. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in the synthesis of novel and complex molecular architectures.

Core Reactivity and Strategic Importance

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This allows for the introduction of diverse side chains. Concurrently, the iodo group at the 5-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of carbon-carbon and carbon-nitrogen bonds, crucial for building complex aromatic and heteroaromatic systems. The hydrochloride salt form enhances the stability and handling of the compound.

Key Intermediates via Nucleophilic Substitution

The benzylic chloride nature of the 3-chloromethyl group facilitates its displacement by a variety of nucleophiles. Below are key examples of intermediates that can be synthesized through this pathway.

Table 1: Nucleophilic Substitution Reactions of 3-Chloromethyl-5-iodo-pyridine

| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Piperidine | Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | 3-(Piperidin-1-ylmethyl)-5-iodopyridine | 85-95 |

| Morpholine | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((5-Iodopyridin-3-yl)methyl)morpholine | 80-90 |

| Sodium Azide | NaN₃ | DMF | 25 | 4 | 3-(Azidomethyl)-5-iodopyridine | >90 | |

| Thiophenol | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 3-((Phenylthio)methyl)-5-iodopyridine | 85-95 |

| Sodium Methoxide | NaOMe | Methanol | 65 | 12 | 3-(Methoxymethyl)-5-iodopyridine | 70-80 |

Experimental Protocol: Synthesis of 4-((5-Iodopyridin-3-yl)methyl)morpholine

-

To a solution of this compound (1.0 eq) in acetonitrile (0.3 M), add morpholine (1.5 eq) and potassium carbonate (2.5 eq). The addition of K₂CO₃ is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Caption: Nucleophilic substitution pathways from 3-Chloromethyl-5-iodo-pyridine.

Key Intermediates via Palladium-Catalyzed Cross-Coupling

The C-I bond at the 5-position of the pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.

Table 2: Suzuki-Miyaura Coupling of (5-Iodopyridin-3-yl)methanol Derivatives

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | (5-Phenylpyridin-3-yl)methanol | 80-90 | | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | (5-(4-Methoxyphenyl)pyridin-3-yl)methanol | 75-85 | | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 18 | (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol | 60-70 |

Note: The chloromethyl group is often converted to a more stable group like hydroxymethyl or protected prior to coupling reactions to avoid side reactions.

Experimental Protocol: Synthesis of (5-Phenylpyridin-3-yl)methanol (via Suzuki-Miyaura Coupling)

-

In a Schlenk flask, combine (5-iodopyridin-3-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).

-

Heat the reaction mixture to 100°C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the iodopyridine and a terminal alkyne.

Table 3: Sonogashira Coupling of 3-Substituted-5-iodopyridines

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 16 | 3-Substituted-5-(phenylethynyl)pyridine | 85-95 | | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 12 | 3-Substituted-5-((trimethylsilyl)ethynyl)pyridine | 80-90 | | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 60 | 24 | 3-(5-Substituted-pyridin-3-yl)prop-2-yn-1-ol | 70-80 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add the 3-substituted-5-iodopyridine (1.0 eq), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (4-10 mol%).

-

Add the anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 eq).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction mixture at the specified temperature for the indicated time.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for constructing C-N bonds by coupling an amine with the aryl iodide.

Table 4: Buchwald-Hartwig Amination of 3-Substituted-5-iodopyridines

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 4-(5-Substituted-pyridin-3-yl)morpholine | 70-85 | | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 110 | 24 | N-Phenyl-5-substituted-pyridin-3-amine | 65-80 | | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 16 | N-(Benzyl)-5-substituted-pyridin-3-amine | 70-85 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the Pd precatalyst (1-5 mol%), the ligand (1.2-10 mol%), and the base (1.5-2.0 eq).

-

Add the 3-substituted-5-iodopyridine (1.0 eq) and the amine (1.1-1.5 eq).

-

Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture with stirring for the specified time.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with an organic solvent and filter through celite.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Caption: Key palladium-catalyzed cross-coupling reactions of 3-substituted-5-iodopyridines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. The ability to selectively functionalize the C3 and C5 positions through well-established and robust chemical methodologies provides a powerful platform for drug discovery and development. This guide has outlined the core reactivity, provided representative experimental protocols, and summarized key quantitative data to aid researchers in leveraging the full synthetic potential of this important intermediate. Careful consideration of the reaction sequence and protecting group strategies will enable the efficient construction of a diverse array of novel chemical entities.

Technical Guide to the Spectroscopic Analysis of 3-Chloromethyl-5-iodo-pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the expected spectroscopic characteristics of 3-Chloromethyl-5-iodo-pyridine hydrochloride. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided. This guide is intended to assist researchers in the identification and characterization of this compound.

Introduction

This compound is a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. Its structure combines a pyridine ring, a chloromethyl group, and an iodine atom, making it a versatile building block. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide outlines the expected spectroscopic data and provides standardized methodologies for its acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H2 | ~8.8 | Singlet | 1H | H adjacent to Nitrogen |

| Pyridine-H4 | ~8.5 | Singlet | 1H | H between Iodo and Chloromethyl |

| Pyridine-H6 | ~9.0 | Singlet | 1H | H adjacent to Nitrogen |

| CH₂Cl | ~4.8 | Singlet | 2H | Chloromethyl group |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Pyridine-C2 | ~150 | C adjacent to Nitrogen | ||

| Pyridine-C3 | ~140 | C with Chloromethyl group | ||

| Pyridine-C4 | ~148 | C between Iodo and Chloromethyl | ||

| Pyridine-C5 | ~95 | C with Iodo group | ||

| Pyridine-C6 | ~152 | C adjacent to Nitrogen | ||

| CH₂Cl | ~45 | Chloromethyl group |

Note: Predicted shifts are for a standard solvent like DMSO-d₆. The hydrochloride form will influence the chemical shifts of the pyridine ring protons and carbons due to the protonation of the nitrogen atom.

Infrared (IR) Spectroscopy

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyridinium) | 3200-2800 | Broad, Strong |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=N, C=C Stretch (aromatic ring) | 1620-1450 | Medium-Strong |

| C-Cl Stretch | 800-600 | Strong |

| C-I Stretch | 600-500 | Medium |

Mass Spectrometry (MS)

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments

| Fragment | Predicted m/z | Notes |

| [M]⁺ (as free base) | 280.9 | Based on C₆H₅ClIN. Isotopic pattern for Cl and I will be characteristic. |

| [M-Cl]⁺ | 246.0 | Loss of chlorine atom. |

| [M-I]⁺ | 154.0 | Loss of iodine atom. |

| [M-CH₂Cl]⁺ | 231.9 | Loss of chloromethyl radical. |

Note: The observed mass spectrum will depend on the ionization technique used. The molecular ion of the free base is listed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum (of the empty sample compartment or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after derivatization to the free base).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

A Comprehensive Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride (CAS: 879326-79-1)

An Essential Heterocyclic Building Block for Modern Drug Discovery

Executive Summary

3-Chloromethyl-5-iodo-pyridine hydrochloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique trifunctional nature—a pyridine core, a reactive chloromethyl group, and an iodo-substituent amenable to cross-coupling reactions—positions it as a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a detailed examination of its known and predicted physicochemical properties, plausible synthetic routes, core reactivity, and best practices for its handling and storage. The information herein is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable synthetic building block.

Introduction and Strategic Importance

The pyridine scaffold is a ubiquitous feature in many of the world's top-selling pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a drug molecule.[1] this compound emerges as a particularly strategic starting material. The molecule is pre-functionalized at three key positions:

-

Pyridine Nitrogen: The basic nitrogen atom, presented here as a hydrochloride salt, enhances aqueous solubility and provides a handle for modulating the electronic properties of the aromatic ring.

-

Chloromethyl Group (C3 Position): This is a potent electrophilic site, primed for facile nucleophilic substitution, allowing for the introduction of a wide array of side chains and functional groups.

-

Iodo Group (C5 Position): The iodine atom is an excellent leaving group in modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex biaryl or carbon-carbon bonds.

This combination allows for a modular and convergent approach to synthesis, where different fragments of a target molecule can be systematically introduced, making it a valuable tool in library synthesis and lead optimization campaigns.

Physicochemical Properties

Comprehensive experimental data for this specific compound is not widely published. However, we can consolidate its known identifiers and predict its properties based on its structure and data from closely related analogues.

Identifiers and Chemical Structure

| Property | Value | Source |

| CAS Number | 879326-79-1 | [2][3][4][5] |

| Molecular Formula | C₆H₆Cl₂IN | [2][6] |

| Molecular Weight | 289.93 g/mol | [2][3][4] |

| IUPAC Name | 3-(chloromethyl)-5-iodopyridine;hydrochloride | N/A |

| SMILES | C1=C(C=NC=C1I)CCl.Cl | N/A |

| InChI Key | MWHUIGIGOFLVSP-UHFFFAOYSA-N | [2] |

| Appearance | Predicted to be a solid, likely off-white to tan crystalline powder, based on analogous compounds. | N/A |

Predicted Physical and Chemical Properties

-

Solubility: The hydrochloride salt form suggests moderate to good solubility in polar protic solvents like water, methanol, and ethanol. Solubility in nonpolar organic solvents like hexanes is expected to be low.

-

Stability: The compound is expected to be hygroscopic, readily absorbing moisture from the air.[7][8] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is sensitive to light and high temperatures, which can promote degradation.

-

Reactivity: As a bifunctional electrophile, it is highly reactive. The chloromethyl group is susceptible to substitution by nucleophiles, while the C-I bond is reactive in the presence of transition metal catalysts. It is incompatible with strong bases (which would neutralize the hydrochloride and could promote self-reaction) and strong oxidizing agents.

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific preparations for this compound are not detailed in the surveyed literature, a logical and robust synthetic route can be proposed based on established chemical transformations of pyridine derivatives.[9][10][11] The most direct method involves the chlorination of the corresponding alcohol, (5-iodopyridin-3-yl)methanol, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The choice of thionyl chloride is common for such transformations as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically performed in an inert solvent, and careful temperature control is necessary to prevent side reactions.[11]

Caption: Proposed synthesis via chlorination of the parent alcohol.

Core Reactivity Profile

The synthetic utility of this compound stems from its two distinct reactive sites, which can often be addressed selectively.

Caption: Dual reactivity hubs of the target molecule.

-

Causality of Reactivity: The electron-withdrawing nature of the protonated pyridine ring enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to Sₙ2 attack by a wide range of nucleophiles (amines, thiols, alcohols, etc.). Simultaneously, the carbon-iodine bond provides a classic handle for oxidative addition to a low-valent transition metal catalyst (typically palladium or copper), initiating a catalytic cycle for carbon-carbon or carbon-heteroatom bond formation.

Anticipated Spectroscopic Analysis

While authenticated spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features. These predictions are essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet is predicted, likely in the range of 4.5-5.0 ppm. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

-

Aromatic Protons: Three distinct signals for the pyridine ring protons are expected. The protons at the C2, C4, and C6 positions will appear as sharp signals (likely singlets or narrow doublets/triplets depending on coupling constants) in the aromatic region, typically between 7.5 and 9.0 ppm. The protonated nitrogen will cause significant deshielding of the adjacent C2 and C6 protons.

-

NH Proton: A broad singlet corresponding to the N-H proton of the hydrochloride may be visible, and its chemical shift can be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Chloromethyl Carbon (-CH₂Cl): A signal is expected around 40-50 ppm.

-

Aromatic Carbons: Five distinct signals would be present in the aromatic region (approx. 120-155 ppm). The carbon bearing the iodine (C5) would be shifted upfield due to the "heavy atom effect," while the carbon attached to the chloromethyl group (C3) and the carbons adjacent to the nitrogen (C2, C6) would be readily identifiable.

-

-

Mass Spectrometry (MS): In an ESI+ experiment, the primary ion observed would be the parent cation [M-Cl]⁺ at m/z corresponding to C₆H₆ClIN⁺. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Application in Synthetic Workflows

The true value of this compound lies in its ability to serve as a linchpin in complex syntheses. A researcher can use it to build out a molecule in a controlled, stepwise manner.

Hypothetical Workflow in Drug Discovery

Caption: Sequential functionalization workflow.

This workflow demonstrates the strategic advantage of the molecule. A medicinal chemist can first perform a Suzuki coupling to install a complex aryl or heteroaryl group at the C5 position. This step is generally robust and tolerant of the chloromethyl group. Once the core biaryl structure is in place, the resulting intermediate can be subjected to nucleophilic substitution with a diverse library of amines to explore the structure-activity relationship (SAR) of that side chain, leading to the rapid generation of novel analogues for biological screening.

Safety, Handling, and Storage

Given the reactive nature of this compound and the hazards associated with related halogenated pyridines, strict adherence to safety protocols is mandatory.[12][13]

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance.[7]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Skin/Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[12]

-

Respiratory Irritation: May cause respiratory tract irritation.

-

Special Hazards: It is hygroscopic and may release toxic fumes of nitrogen oxides, hydrogen chloride, and hydrogen iodide upon decomposition.[8]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer data for breakthrough times. Contaminated gloves should be disposed of immediately.[14]

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Handling Procedures:

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully, and place it in a sealed container for hazardous waste disposal.

Storage Conditions

-

Temperature: Store in a cool, dry place.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

-

Container: Keep in the original, tightly sealed container.

-

Incompatibilities: Store away from strong bases, oxidizing agents, and moisture.[13]

Conclusion

This compound is a high-value, multifunctional chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined and orthogonal reactivity at the C3 and C5 positions allows for precise and flexible synthetic planning. While a comprehensive experimental dataset is yet to be published, its properties and reactivity can be reliably predicted from its structure. By understanding its chemical nature and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to accelerate the development of novel and complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. equationchemical.com [equationchemical.com]

- 6. This compound; [abichem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 11. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-Chloromethyl-5-iodo-pyridine hydrochloride, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, a representative synthetic protocol, and its potential applications in drug discovery.

Core Chemical and Physical Data

This compound is a substituted pyridine derivative. The presence of chloro, iodo, and chloromethyl groups makes it a versatile building block for introducing the pyridine scaffold into larger, more complex molecules. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 289.93 g/mol | [1] |

| Molecular Formula | C6H6Cl2IN | [1] |

| CAS Number | 879326-79-1 | [1] |

| MDL Number | MFCD08457776 | [1] |

| SMILES | Cl.ClCc1cc(I)cnc1 | |

| InChI Key | Not available |

Synthetic Methodology

The synthesis of chloromethylpyridine hydrochlorides, such as this compound, typically involves the chlorination of the corresponding pyridyl carbinol. The following is a representative experimental protocol for the synthesis of a chloromethylpyridine hydrochloride, which can be adapted for the specific synthesis of this compound.

Representative Synthesis of a Chloromethylpyridine Hydrochloride

This process describes the conversion of a pyridyl carbinol to its corresponding chloromethylpyridine hydrochloride using thionyl chloride.

Materials:

-

Pyridyl carbinol (e.g., 3-iodo-5-(hydroxymethyl)pyridine)

-

Thionyl chloride (SOCl₂)

-

Inert organic solvent (e.g., toluene)

Procedure:

-

A solution of the pyridyl carbinol in an inert solvent like toluene is prepared and placed in an addition funnel.

-

Thionyl chloride, in a slight molar excess (e.g., 1.1 to 1.3 equivalents), is charged into a reaction flask containing the inert solvent.

-

The reaction flask is maintained at a controlled temperature, typically between 23-35°C, with stirring.

-

The solution of the pyridyl carbinol is added slowly to the thionyl chloride solution.

-

After the addition is complete, the reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

The product, this compound, precipitates from the reaction mixture.

-

The precipitation can be assisted by applying a vacuum or by a nitrogen purge.

-

The solid product is then collected by filtration, washed with the inert solvent, and dried.

This method is advantageous as it often results in high yield and purity of the final product.

Role in Drug Discovery and Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of FDA-approved drugs. The chlorine and iodine atoms in this compound can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to target proteins.

The chloromethyl group is a reactive handle that allows for the facile introduction of the 5-iodopyridine moiety into a lead compound through nucleophilic substitution reactions. This makes this compound a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram illustrates the logical workflow of utilizing this compound as a building block in the synthesis of potential drug candidates.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate for the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups provides a convenient starting point for the synthesis of a wide array of complex molecules with potential biological activity. The synthetic methods for its preparation are well-established, allowing for its efficient production in high purity. As research into novel therapeutics continues, the demand for such specialized building blocks is expected to grow.

References

Technical Guide: Solubility Profile of 3-Chloromethyl-5-iodo-pyridine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its suitability for various stages of drug discovery and development, including synthesis, formulation, and in vitro/in vivo testing. This technical guide addresses the solubility of 3-Chloromethyl-5-iodo-pyridine hydrochloride (CAS RN: 879326-79-1). A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive overview of established experimental protocols for determining the solubility of organic compounds, which can be directly applied to this compound. Methodologies for both qualitative and quantitative assessments are detailed, including the widely accepted shake-flask method followed by analytical quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in the structure of many pharmaceuticals and agrochemicals. Understanding the solubility of such intermediates is paramount for chemists and formulation scientists. Solubility dictates the choice of solvents for reaction chemistry, purification, and the development of appropriate dosage forms. Poor solubility can present significant challenges, leading to low bioavailability and hindering the progression of promising drug candidates.

Given the absence of published quantitative solubility data for this compound, this guide serves as a practical resource for researchers, providing detailed methodologies to generate this crucial data in a laboratory setting.

Physicochemical Properties (Reference)

While specific solubility data is unavailable, some physical properties of related compounds can offer initial insights. For instance, pyridine hydrochloride is known to be soluble in water and ethanol. The introduction of a chloromethyl group and a bulky, lipophilic iodine atom to the pyridine ring in this compound will significantly influence its polarity and, therefore, its solubility profile. It is anticipated that the solubility in polar solvents might be reduced compared to simpler pyridine salts, while solubility in non-polar organic solvents may be enhanced.

Experimental Protocols for Solubility Determination

To address the data gap, the following established experimental protocols are provided.

Qualitative Solubility Assessment

A preliminary qualitative test can efficiently determine suitable solvents for further quantitative analysis.

Methodology:

-

Add approximately 1-5 mg of this compound to a small test tube.

-

Add 0.5 mL of the chosen solvent (e.g., water, ethanol, methanol, DMSO, dichloromethane, acetone) in small increments.

-

Agitate the mixture vigorously for 1-2 minutes after each addition.

-

Visually observe the mixture to determine if the solid has completely dissolved.

-